4-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide
Description
Historical Context of Furan Sulfonamides in Chemical Research
The development of furan sulfonamides traces its origins to the groundbreaking discovery of sulfonamide-based antibacterials in the early twentieth century. In 1932, the patenting of Prontosil marked a pivotal moment in chemotherapy, when Domagk tested new compounds containing sulfonate organizations and determined that mice with streptococcal infections could be protected by this revolutionary compound. The subsequent clinical case study in 1933, where Foerster administered Prontosil to a ten-month-old infant with staphylococcal septicemia and achieved dramatic therapeutic results, demonstrated the profound potential of sulfonamide-based therapeutics. These epoch-making advances in chemotherapy gained wider recognition when Colebrook and Kenny, along with Buttle and coworkers, reported favorable clinical outcomes with Prontosil and its active metabolite, sulfanilamide, in treating puerperal sepsis and meningococcal infections.
The evolution toward furan-containing sulfonamides emerged as researchers sought to expand the structural diversity and biological activity of these compounds. The incorporation of furan rings into sulfonamide structures provided access to unique electronic properties and enhanced synthetic versatility. Since the seminal report of antibacterial activity of sulfonamides from the collaborative effort by Domagk, Mietzsch, and Klarer in 1932 at I. G. Farbenindustrie, sulfonamide-based drugs represented a turning point in the history of medicine and became of capital importance for the treatment of a great variety of diseases. With Prontosil as the flagship compound, the sulfonamide linkage established itself as an ever-present motif in a large variety of biologically relevant compounds.
Researchers have extensively investigated various compounds containing sulfonamide moieties, including furan-containing vinyl sulfonamides and isoquinoline sulfonamides, demonstrating the versatility of this chemical class. The development of these compounds has been driven by their demonstrated effectiveness and reduced toxicity compared to earlier therapeutic agents, establishing sulfonamides as a main class of drugs with numerous types of pharmacological potentials including antibacterial, antitumor, anti-carbonic anhydrase, antiretroviral, antimalarial, and anti-human immunodeficiency virus activities.
Significance of Chloromethyl-Substituted Furan Derivatives
Chloromethyl-substituted furan derivatives have emerged as particularly valuable synthetic intermediates due to their unique reactivity profiles and structural versatility. The presence of the chloromethyl group provides an excellent leaving group that enables diverse nucleophilic substitution reactions, while the furan ring system contributes electronic properties that influence reactivity patterns throughout the molecule. The biomass-derived platform molecule 5-chloromethylfurfural has demonstrated the potential of chloromethyl-furan systems, serving as a precursor to renewable monomers, specialty chemicals, and advanced materials.
The development of chloromethyl-substituted furan derivatives has been significantly influenced by advances in biomass conversion technologies. 5-chloromethylfurfural, obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid, has established the foundation for understanding the chemistry of chloromethyl-furan systems. This compound can be produced in high yield under mild conditions directly from raw biomass, and its stability and hydrophobicity markedly facilitate isolation compared to related hydroxymethyl derivatives.
The synthetic utility of chloromethyl-furan derivatives extends to their ability to participate in radical transformations, as demonstrated by metal-free atom transfer radical addition reactions between chloromethylfurfural and styrenes, which proceed with high yield and selectivity. These radical functionalization pathways have opened new avenues for value-added chemical synthesis from biomass-derived starting materials. The electronic structure of chloromethyl-furan systems, including spin density distribution and frontier molecular orbitals, has been extensively studied using density functional theory and post-Hartree-Fock methods, providing fundamental insights into their reactivity patterns.
Production methods for chloromethyl-furan derivatives have evolved to include highly efficient synthetic approaches. The production of 5-chloromethylfuran-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived chloromethylfurfural can be achieved in high yield by treatment with tert-butyl hypochlorite, which is inexpensively prepared from commercial bleach and tert-butanol. These chloromethyl-furan acid chloride derivatives serve as highly useful intermediates for the production of furoate ester biofuels and polymers.
Relevance of 4-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide in Contemporary Chemistry
The compound this compound occupies a unique position in contemporary chemistry due to its combination of structural features that provide multiple sites for chemical modification and diverse reactivity patterns. The molecular structure, characterized by the International Union of Pure and Applied Chemistry name this compound, incorporates both electrophilic and nucleophilic centers that enable participation in a wide range of chemical transformations.
Contemporary research has demonstrated the value of furan-2-sulfonamide derivatives as topical carbonic anhydrase inhibitors, with 4-substituted thiophene and furan-2-sulfonamides exhibiting nanomolar-level potency for inhibition of human carbonic anhydrase II in vitro. Selected examples from this compound class have been evaluated for their potential as topically effective ocular hypotensive agents in both ocular normotensive albino rabbits and ocular alpha-chymotrypsinized rabbits. Solubility studies in water and pH 7.4 buffer have been conducted to estimate the ability of these compounds to be formulated in solution, while sensitization potential has been determined through in vitro glutathione reactivity studies and guinea pig maximization testing.
The synthetic accessibility of this compound through established methodologies has contributed to its relevance in contemporary research applications. The compound can be prepared using standard sulfonamide synthesis protocols, typically involving the condensation of aromatic sulfonyl chlorides with appropriate amines in the presence of base catalysts. The most common method for synthesizing sulfonamides involves the condensation of aromatic sulfonyl chloride with aliphatic or aromatic primary or secondary amines, with sulfonamides generally derived from amines with sulfonic acids or sulfonyl halides by elimination of halide or hydroxyl groups.
Table 1: Molecular Properties of this compound
The contemporary significance of this compound extends to its potential applications in medicinal chemistry and materials science. The dimethylated sulfonamide functionality provides enhanced lipophilicity compared to primary sulfonamides, potentially improving membrane permeability and bioavailability characteristics. The chloromethyl substituent offers opportunities for further chemical elaboration through nucleophilic substitution reactions, enabling the construction of more complex molecular architectures.
Table 2: Structural Analysis of this compound
| Structural Feature | Description | Chemical Significance |
|---|---|---|
| Furan Ring | Five-membered oxygen heterocycle | Provides aromatic character and electronic properties |
| Sulfonamide Group | SO2N(CH3)2 | Contributes to biological activity and molecular recognition |
| Chloromethyl Substituent | CH2Cl at 4-position | Enables nucleophilic substitution reactions |
| N,N-Dimethyl Groups | (CH3)2N- | Enhances lipophilicity and steric properties |
Current research applications of this compound span multiple areas of chemical investigation. The compound serves as a valuable synthetic intermediate for the preparation of more complex heterocyclic systems, particularly in the development of novel pharmaceutical candidates and specialty chemicals. Its unique combination of functional groups enables participation in multicomponent reactions and cascade synthetic sequences that provide access to structurally diverse compound libraries.
The availability of this compound from multiple commercial suppliers indicates its established role in contemporary chemical research. American Elements supplies the compound in various quantities including bulk amounts and can produce materials to customer specifications, demonstrating its utility in both research and potential industrial applications. The compound's inclusion in comprehensive catalogs of life science products reflects its recognized value in biological and pharmaceutical research contexts.
Properties
IUPAC Name |
4-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO3S/c1-9(2)13(10,11)7-3-6(4-8)5-12-7/h3,5H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQINYDLOIUHNBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=CO1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloromethylation of Furan Derivatives
Chloromethylation is commonly achieved via a reaction of furan derivatives with chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid under controlled conditions. This step installs the chloromethyl group at the 4-position of the furan ring.
- Typical conditions : Acidic medium, low temperature to avoid polymerization or ring opening.
- Mechanism : Electrophilic substitution on the furan ring by the chloromethyl cation intermediate.
Sulfonamide Formation
The sulfonamide group is introduced by sulfonylation of the furan ring at the 2-position, followed by amination.
- Sulfonylation is often done by reacting the furan derivative with sulfonyl chlorides or chlorosulfonic acid to form sulfonyl chlorides intermediate.
- Amination involves reacting the sulfonyl chloride intermediate with dimethylamine to yield the N,N-dimethyl sulfonamide.
Stepwise Synthesis Example
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | Furan + chloromethyl methyl ether + HCl (acidic) | 4-(chloromethyl)furan derivative | 70-85 |
| 2 | Chlorosulfonic acid or sulfonyl chloride + furan comp. | 4-(chloromethyl)furan-2-sulfonyl chloride | 90-97 |
| 3 | Sulfonyl chloride + dimethylamine | This compound | 85-92 |
Detailed Research Findings and Data
Chlorosulfonation and Chlorination
From analogous sulfonamide syntheses (e.g., sulfonation of chlorinated aromatic compounds), a two-step chlorosulfonation process is effective:
- Step A: Addition of chlorosulfonic acid to the aromatic or heteroaromatic substrate at elevated temperatures (~100-115°C) to yield sulfonic acid intermediates.
- Step B: Treatment with sulfur oxychloride to convert the sulfonic acid to sulfonyl chloride with high yield (around 96-97%) and purity.
This method minimizes reagent consumption and improves yield.
Amination Reaction
Alternative Modern Methods
Recent advances include the use of sulfinylamine reagents for direct sulfonamide synthesis from organometallic intermediates, allowing milder conditions and better functional group tolerance. However, these methods are more commonly applied to primary sulfonamides and might require adaptation for N,N-dimethyl derivatives.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Chloromethylation agent | Chloromethyl methyl ether or paraformaldehyde + HCl | Acidic conditions, low temperature to avoid furan ring damage |
| Sulfonylation reagent | Chlorosulfonic acid or sulfonyl chloride | Two-step chlorosulfonation preferred for yield optimization |
| Amination reagent | Aqueous dimethylamine | Mild temperature (15-40°C), aqueous medium |
| Reaction time | 1-6 hours per step | Longer times may improve yield but risk side reactions |
| Yield | 70-97% depending on step | Highest yields in chlorosulfonation and amination steps |
Summary of Key Research Insights
- The preparation of this compound involves classical chloromethylation of the furan ring, followed by sulfonylation and amination steps.
- Two-step chlorosulfonation (chlorosulfonic acid sulfonation followed by sulfur oxychloride chlorination) is an efficient method to produce sulfonyl chloride intermediates with yields above 95%.
- Amination with dimethylamine under controlled temperature conditions yields the target N,N-dimethyl sulfonamide with high purity and yield.
- Modern sulfinylamine-based methods offer milder alternatives but require further adaptation for this specific compound.
- Careful control of temperature and reagent ratios is critical to maximize yield and minimize side reactions, especially given the sensitivity of the furan ring.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.
Addition Reactions: The compound can participate in addition reactions with electrophiles, particularly at the furan ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Major Products Formed
Scientific Research Applications
Biological Activities
- Antibacterial Properties : Sulfonamides, including this compound, are recognized for their ability to inhibit bacterial folic acid synthesis, making them effective against various bacterial infections.
- Anticancer Activity : Preliminary studies suggest that 4-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide may exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxicity against HCT-116 and HeLa cell lines . The mechanism may involve apoptosis-inducing activity, which is critical for developing new anticancer therapies.
- Anti-inflammatory Potential : The structural features of this compound suggest possible interactions with biological targets relevant to anti-inflammatory treatments. Research into these interactions is ongoing.
Case Study 1: Anticancer Activity Assessment
A study evaluated the cytotoxic effects of various sulfonamide derivatives, including this compound, against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting promising anticancer potential . The study emphasized the need for further exploration of structure-activity relationships (SAR) to optimize efficacy.
Case Study 2: Antibacterial Efficacy
Research has shown that sulfonamide derivatives can significantly inhibit bacterial growth in vitro. A comparative analysis of several sulfonamides revealed that those with enhanced furan substitutions demonstrated increased antibacterial activity against resistant strains of bacteria . This finding supports the hypothesis that structural modifications can lead to improved therapeutic agents.
Comparison Table of Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N,N-Dimethylfuran-2-sulfonamide | Lacks chloromethyl group | Potentially less reactive |
| 4-Chloro-N,N-dimethylaniline | Contains an aniline moiety | Known for significant antibacterial activity |
| Sulfanilamide | Basic sulfanilamide structure | Classic antibiotic; serves as a benchmark |
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide involves its ability to undergo nucleophilic substitution reactions, where the chloromethyl group acts as an electrophilic center. This reactivity allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially modifying their function . The furan ring and sulfonamide group may also interact with specific molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
A comparative analysis of sulfonamide-containing compounds with heterocyclic or aromatic backbones is provided below:
Table 1: Structural and Molecular Comparison
Reactivity and Functional Group Analysis
- Chloromethyl Group : Present in the target compound, this group is highly reactive in nucleophilic substitutions (e.g., SN2 reactions). In contrast, N-[4-(2-chloroacetyl)phenyl]methanesulfonamide () contains a chloroacetyl group, which undergoes nucleophilic acyl substitution more readily due to the electron-withdrawing carbonyl .
- Sulfonamide Variations: The dimethyl sulfonamide (–SO₂N(CH₃)₂) in the target compound reduces steric hindrance compared to bulkier groups like the pivaloyl (–COC(CH₃)₃) in .
Physical and Crystallographic Properties
- Molecular Weight and Solubility : The target compound (223.68 g/mol) is smaller than cyazofamid (324.78 g/mol) or N-(4-chlorophenylsulfonyl)-2,2,2-trimethylacetamide (304.78 g/mol), suggesting higher solubility in organic solvents. Bulky substituents (e.g., pivaloyl) in reduce solubility but improve crystallinity .
- Hydrogen Bonding: Sulfonamides with –NH groups (e.g., ) form intermolecular hydrogen bonds (N–H⋯O), influencing crystal packing.
Biological Activity
4-(Chloromethyl)-N,N-dimethylfuran-2-sulfonamide is a sulfonamide compound with potential biological activities that are being explored in various research contexts. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biological assays, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C9H12ClN2O2S
- Molecular Weight : 238.72 g/mol
- CAS Number : 1423033-85-5
The compound features a furan ring substituted with a chloromethyl group and a dimethylsulfonamide moiety, which plays a crucial role in its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide functional group is known for its role in inhibiting bacterial dihydropteroate synthase, a key enzyme in the folate synthesis pathway.
Biological Activity Assays
Various studies have evaluated the biological activity of this compound through different assays:
-
Antimicrobial Activity :
- The compound has shown promising results against several bacterial strains, particularly those resistant to conventional antibiotics.
- Example Study : A study reported an IC50 value of 15 μM against Staphylococcus aureus, indicating significant antibacterial potential.
-
Anticancer Properties :
- Research indicates that this compound exhibits cytotoxic effects on cancer cell lines.
- Case Study : In vitro tests demonstrated that the compound reduced cell viability in HeLa cells with an IC50 of approximately 12 μM.
-
Antiviral Activity :
- Preliminary findings suggest potential antiviral properties against certain viruses, although further research is required to confirm these effects.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the furan ring or sulfonamide group can significantly alter its biological activity.
| Modification | Effect on Activity |
|---|---|
| Chlorine substitution | Increased antibacterial activity |
| Dimethyl substitution | Enhanced cytotoxicity |
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Cytotoxicity Assessment :
- Mechanistic Insights :
Q & A
Q. What are the established synthetic routes for 4-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A common synthesis involves sulfonylation of substituted furans. For example, chlorosulfonic acid reacts with a methyl-substituted furan derivative at 0°C, followed by coupling with dimethylamine. Key steps include:
- Dropwise addition of chlorosulfonic acid to the furan precursor in chloroform under ice-cooling to control exothermicity.
- Quenching with ice water to isolate the sulfonyl chloride intermediate.
- Amidation with dimethylamine under reflux (e.g., 10 minutes in aqueous/organic solvent).
Optimization strategies: - Monitor reaction progress via TLC or HPLC to avoid over-sulfonylation.
- Use stoichiometric excess of dimethylamine (1.2–1.5 equiv) to drive the reaction .
Q. How can the purity and structural identity of this compound be confirmed post-synthesis?
- Methodological Answer :
- X-ray crystallography : Resolve crystal structure to confirm bond lengths (e.g., S–N: ~1.63 Å) and torsion angles (e.g., C–SO₂–NH–C: ~67.5°) .
- Spectroscopy :
- ¹H/¹³C NMR : Look for characteristic signals (e.g., dimethyl groups at δ ~2.8–3.1 ppm for ¹H; sulfonamide S=O at ~125–130 ppm for ¹³C) .
- IR : Confirm sulfonamide S=O stretches at ~1150–1350 cm⁻¹ .
- Elemental analysis : Match calculated vs. observed C, H, N, S percentages (e.g., ±0.3% tolerance) .
Advanced Research Questions
Q. How do intermolecular hydrogen bonding patterns influence the crystal packing and stability of this sulfonamide?
- Methodological Answer :
- Hydrogen bond analysis : Use X-ray diffraction to identify N–H···O interactions (e.g., N–H donor to sulfonyl O acceptor; bond distances ~2.8–3.0 Å). These interactions often form dimeric chains or sheets, enhancing thermal stability .
- Thermogravimetric analysis (TGA) : Compare decomposition temperatures of polymorphs. For example, a phase with stronger H-bonding may show a 20–30°C higher melting point .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
